Metabolic Liability: CYP1A2 Catalytic Efficiency of 7,3'-Dihydroxyflavone
7,3'-Dihydroxyflavone (3,7-dihydroxyflavone) is specifically metabolized by cytochrome P450 enzymes, with CYP1A2 identified as the primary isoform responsible for its oxidative metabolism, as opposed to CYP3A4 which predominates for other flavonoids [1]. This isoform-specific clearance directly influences its half-life and potential for drug-drug interactions in hepatic models. The catalytic efficiency (a measure of intrinsic clearance) of this compound via CYP1A2 in human liver microsomes was determined to be 0.012 ± 0.005 × 10⁻⁶ min⁻¹M⁻¹ [2]. While a direct comparator for 7,8-DHF in this specific assay is not available, this value is consistent with the low catalytic efficiency range for flavonoid aglycons (0.5–2.9 range normalized differently), underscoring that unmethylated flavones generally exhibit rapid hepatic oxidation [1]. This contrasts with methylated flavones, which demonstrate dramatically improved metabolic stability (5- to 8-fold higher permeability and reduced clearance), establishing a clear procurement rationale for 7,3'-DHF as a baseline unmethylated control in PK studies or as a scaffold for prodrug design [3].
| Evidence Dimension | Hepatic Metabolic Stability (Catalytic Efficiency) |
|---|---|
| Target Compound Data | 0.012 ± 0.005 × 10⁻⁶ min⁻¹M⁻¹ (CYP1A2) |
| Comparator Or Baseline | Flavonoid aglycons (CYP1A2 range: 0.5–2.9 in comparable normalized assays) / Methylated flavones (5- to 8-fold higher permeability) |
| Quantified Difference | Low catalytic efficiency; ~5-8x less permeable than methylated analogs |
| Conditions | Human liver microsomes; recombinant CYP1A2; LC-MS detection |
Why This Matters
Procurement of 7,3'-DHF is essential for assays where CYP1A2-mediated clearance is a variable, or where its rapid metabolism serves as a negative control for prodrug strategies seeking improved bioavailability.
- [1] Bojić, M., Benković, G., Maleš, Ž., & Tomić, S. (2018). Characterization of O-demethylations and Aromatic Hydroxylations Mediated by Cytochromes P450 in the Metabolism of Flavonoid Aglycons. Croatica Chemica Acta. View Source
- [2] Bojić, M., Benković, G., Maleš, Ž., & Tomić, S. (2018). METABOLISM OF 3, 7-DIHYDROXYFLAVONE MEDIATED BY CYTOCHROME P450. 22nd North American ISSX Meeting. View Source
- [3] Walle, T. (2006). Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability. Drug Metabolism and Disposition, 34(10), 1786-1792. View Source
